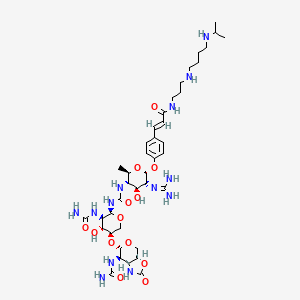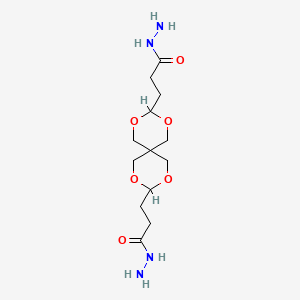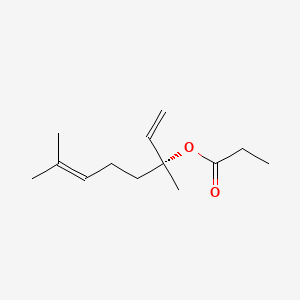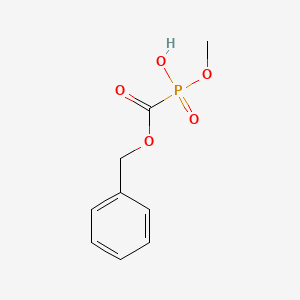
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with hydroxymethoxy compounds under controlled conditions. The reaction is often catalyzed by a base or an acid, depending on the desired product configuration. The esterification process is crucial in forming the phenylmethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, reduced phosphines, and various substituted esters, depending on the reagents and conditions used.
Scientific Research Applications
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It finds applications in material science, particularly in the development of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, making it an effective ligand in catalysis. The compound can also undergo hydrolysis, releasing active species that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, 1-hydroxy-1-methoxy-, octadecyl ester, 1-oxide
Uniqueness
Phosphinecarboxylic acid, hydroxymethoxy-, phenylmethyl ester, oxide is unique due to its specific ester group and the presence of both hydroxymethoxy and phenylmethyl functionalities
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
72304-92-8 |
|---|---|
Molecular Formula |
C9H11O5P |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
methoxy(phenylmethoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C9H11O5P/c1-13-15(11,12)9(10)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
InChI Key |
FGSQYHTUTMWRDZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


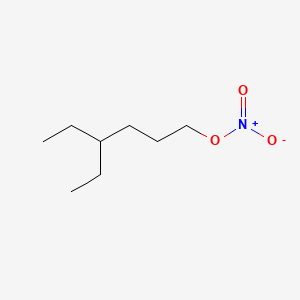
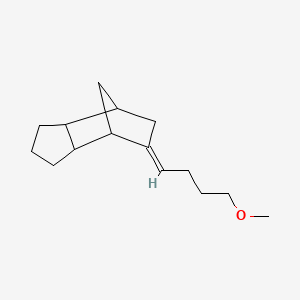
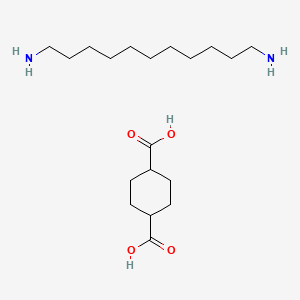
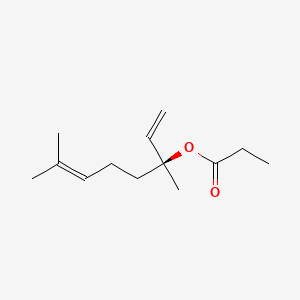

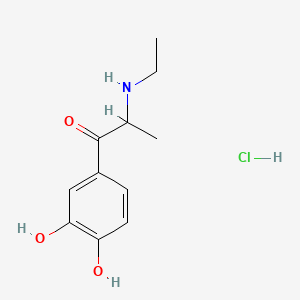
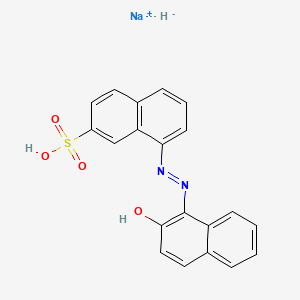
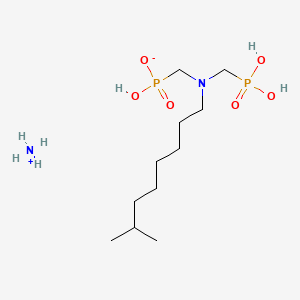
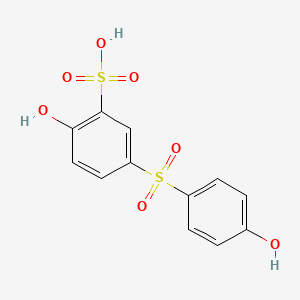
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
